molecular formula C20H24N2O2 B251103 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide

2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide

Cat. No. B251103
M. Wt: 324.4 g/mol
InChI Key: NPEHZTLUXMYGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as PMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PMPA is a nucleotide analogue that has been shown to have antiviral and anti-inflammatory properties. In

Mechanism of Action

2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is a nucleotide analogue that works by inhibiting the reverse transcriptase enzyme. Reverse transcriptase is an enzyme that is essential for the replication of certain viruses, including HIV and hepatitis B. 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is incorporated into the viral DNA during replication, which leads to termination of the DNA chain and prevents further replication of the virus.
Biochemical and Physiological Effects:
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to have antiviral and anti-inflammatory effects. In addition to its antiviral properties, 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has also been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to reduce inflammation in animal models of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is its specificity for the reverse transcriptase enzyme, which makes it an effective antiviral agent. However, 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has a short half-life in the body, which limits its effectiveness as a therapeutic agent. Additionally, 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide can be toxic to certain cells, which can limit its use in laboratory experiments.

Future Directions

Future research on 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide could focus on improving its pharmacokinetic properties, such as increasing its half-life in the body. Additionally, further studies could explore the potential use of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide in the treatment of other viral infections and autoimmune diseases. Finally, research could focus on developing new analogues of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is a chemical compound that has potential therapeutic applications due to its antiviral and anti-inflammatory properties. The synthesis of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves the reaction of 4-(1-piperidinylmethyl)aniline with 2-phenoxyacetyl chloride in the presence of a base. 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of certain viruses. While 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has limitations in terms of its pharmacokinetic properties and toxicity, future research could focus on improving its efficacy and exploring its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves the reaction of 4-(1-piperidinylmethyl)aniline with 2-phenoxyacetyl chloride in the presence of a base. The resulting product is then purified using chromatography techniques to obtain pure 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide. The yield of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide synthesis is typically around 40-50%.

Scientific Research Applications

2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been extensively studied for its antiviral properties, particularly in the treatment of HIV and hepatitis B. 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. Studies have shown that 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is effective in reducing viral load and improving immune function in patients with HIV and hepatitis B.

properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-phenoxy-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C20H24N2O2/c23-20(16-24-19-7-3-1-4-8-19)21-18-11-9-17(10-12-18)15-22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23)

InChI Key

NPEHZTLUXMYGJZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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